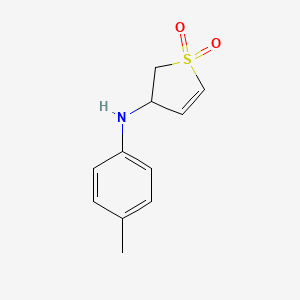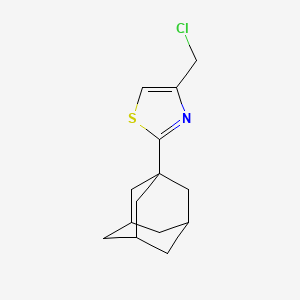
2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with an adamantyl group at the 2-position and a chloromethyl group at the 4-position The adamantyl group is a bulky, rigid tricyclic hydrocarbon, which imparts unique steric and electronic properties to the molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole typically involves the following steps:
-
Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions.
-
Introduction of the Adamantyl Group: : The adamantyl group can be introduced via a Friedel-Crafts alkylation reaction. This involves the reaction of adamantyl chloride with the thiazole ring in the presence of a Lewis acid catalyst, such as aluminum chloride.
-
Chloromethylation: : The chloromethyl group can be introduced through a chloromethylation reaction, which involves the reaction of the thiazole ring with formaldehyde and hydrochloric acid in the presence of a catalyst, such as zinc chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反应分析
Types of Reactions
2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole can undergo various chemical reactions, including:
-
Substitution Reactions: : The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines, thiols, or alkoxides.
-
Oxidation Reactions: : The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction Reactions: : The thiazole ring can also undergo reduction reactions, leading to the formation of dihydrothiazoles. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent, such as dichloromethane, under ambient conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran under reflux conditions.
Major Products Formed
Substitution: Formation of substituted thiazoles, such as 2-(1-Adamantyl)-4-(azidomethyl)-1,3-thiazole.
Oxidation: Formation of sulfoxides or sulfones, such as this compound sulfoxide.
Reduction: Formation of dihydrothiazoles, such as 2-(1-Adamantyl)-4-(chloromethyl)-1,3-dihydrothiazole.
科学研究应用
2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders due to the unique properties of the adamantyl group.
Materials Science: The rigid and bulky adamantyl group can impart desirable properties to polymers and other materials, such as increased thermal stability and mechanical strength.
Biological Studies: The compound can be used in studies investigating the interactions of thiazole derivatives with biological targets, such as enzymes and receptors.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.
作用机制
The mechanism of action of 2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole depends on its specific application. In medicinal chemistry, the adamantyl group can enhance the lipophilicity and membrane permeability of the compound, allowing it to interact more effectively with biological targets. The thiazole ring can participate in hydrogen bonding and π-π interactions with proteins and nucleic acids, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-(1-Adamantyl)-4-methyl-1,3-thiazole: Similar structure but with a methyl group instead of a chloromethyl group.
2-(1-Adamantyl)-4-(bromomethyl)-1,3-thiazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.
2-(1-Adamantyl)-4-(hydroxymethyl)-1,3-thiazole: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.
Uniqueness
2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole is unique due to the presence of the chloromethyl group, which allows for further functionalization through nucleophilic substitution reactions
属性
IUPAC Name |
2-(1-adamantyl)-4-(chloromethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNS/c15-7-12-8-17-13(16-12)14-4-9-1-10(5-14)3-11(2-9)6-14/h8-11H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUVVOVMHYJPLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=CS4)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394407 |
Source


|
| Record name | 2-(1-adamantyl)-4-(chloromethyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
632300-38-0 |
Source


|
| Record name | 4-(Chloromethyl)-2-tricyclo[3.3.1.13,7]dec-1-ylthiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=632300-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-adamantyl)-4-(chloromethyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
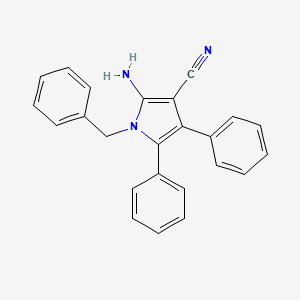
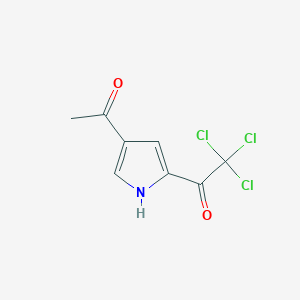
![1-[4-(2-Propynyloxy)phenyl]-1-ethanone](/img/structure/B1273840.png)
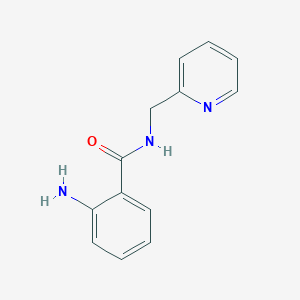
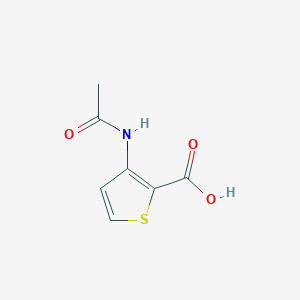

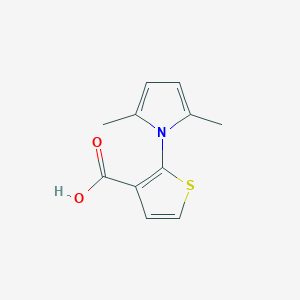
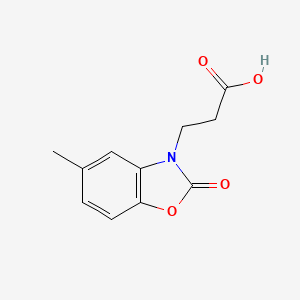
![1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine]](/img/structure/B1273857.png)
![4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine](/img/structure/B1273858.png)

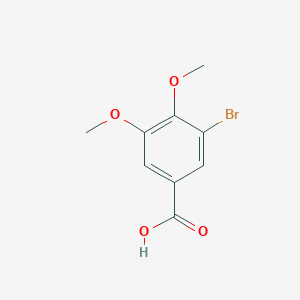
![Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate](/img/structure/B1273867.png)
